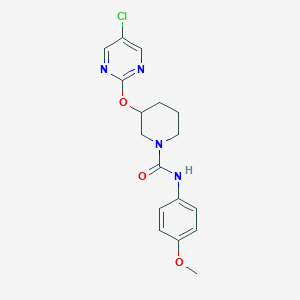
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it’s an amide derivative with a piperidine ring, a pyrimidine ring, and a phenyl ring in its structure. The exact properties would depend on the specific arrangement of these groups.
Synthesis Analysis
The synthesis would likely involve the reaction of a 5-chloropyrimidin-2-yl)oxy compound with a 4-methoxyphenyl)piperidine-1-carboxamide. The specifics would depend on the exact synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure analysis would involve determining the exact arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The reactivity would likely be influenced by the presence of the amide, pyrimidine, and phenyl groups.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research highlights the potential of structurally similar compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Renin Inhibitors for Hypertension : Tokuhara et al. (2018) discovered novel benzimidazole derivatives as potent renin inhibitors, demonstrating improved pharmacokinetic profiles for hypertension management. These findings suggest the importance of chemical modifications to enhance drug efficacy and bioavailability (Tokuhara et al., 2018).
Antimicrobial Agents : Several studies focused on the synthesis of new compounds with antimicrobial activities. For example, Abdel-rahman et al. (2002) and Hossan et al. (2012) developed compounds with promising in vitro antimicrobial activities, indicating the potential of these chemical structures in combating microbial resistance (Abdel-rahman et al., 2002); (Hossan et al., 2012).
Anticancer and Anti-Angiogenic Agents : Kambappa et al. (2017) synthesized novel piperidine carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. This research provides insights into the development of anticancer agents targeting angiogenesis and DNA integrity (Kambappa et al., 2017).
Safety And Hazards
The safety and hazards of the compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.
Zukünftige Richtungen
Future research could involve further studying the compound’s properties, developing new synthetic routes, or exploring its potential uses in fields like medicine or materials science.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general analysis and may not apply to all aspects of the compound you mentioned.
Eigenschaften
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-24-14-6-4-13(5-7-14)21-17(23)22-8-2-3-15(11-22)25-16-19-9-12(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBHCWQZHFQNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

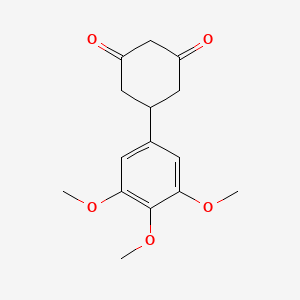
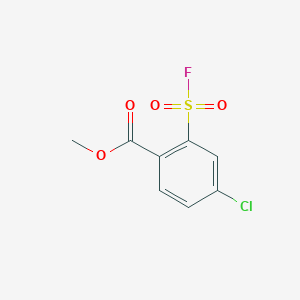
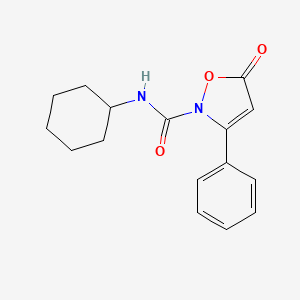
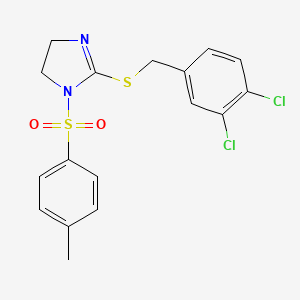
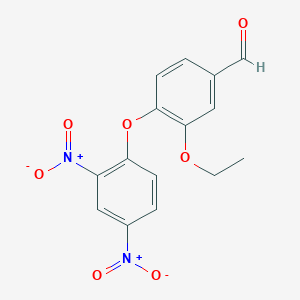
![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)
![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)
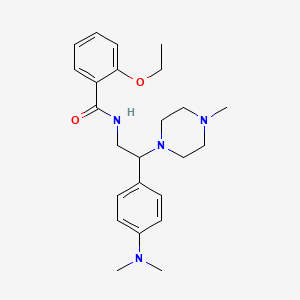
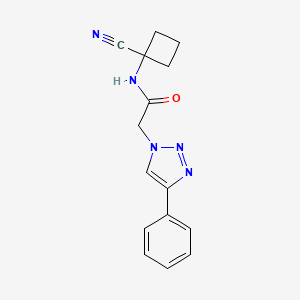
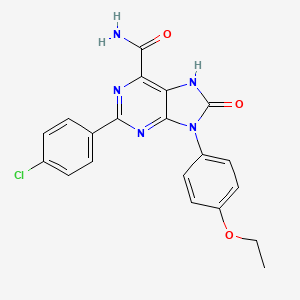
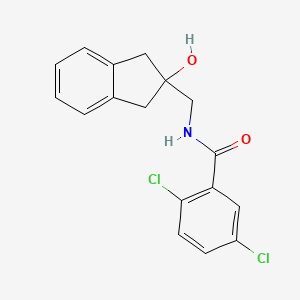
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)